N-(2-chlorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE is a synthetic compound with a complex structure that includes a triazole ring, an allyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like sodium borohydride (NaBH~4~), and nucleophiles like sodium azide (NaN~3~). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile or electrophile introduced .
Scientific Research Applications
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and the allyl group are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(3,4-DICHLOROANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(3-CHLOROANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE
Uniqueness
What sets 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20ClN5OS |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H20ClN5OS/c1-2-12-26-18(13-22-15-8-4-3-5-9-15)24-25-20(26)28-14-19(27)23-17-11-7-6-10-16(17)21/h2-11,22H,1,12-14H2,(H,23,27) |
InChI Key |
NIXSTHLHKXLXHM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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